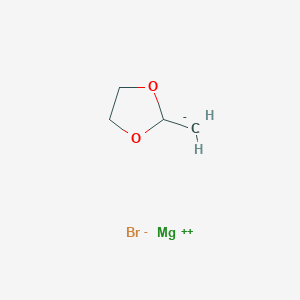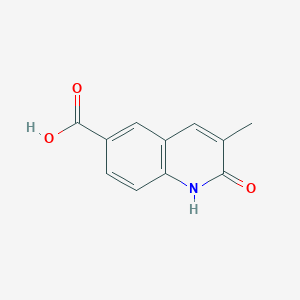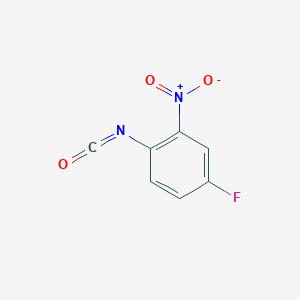
1-(2-Pyridyl)-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Pyridyl)-1H-tetrazole, also known as PPT, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties. PPT is a heterocyclic compound that contains a tetrazole ring and a pyridine ring, making it a versatile molecule for various applications. In
作用機序
The mechanism of action of 1-(2-Pyridyl)-1H-tetrazole is not well understood, but it is believed to involve the inhibition of enzymes that are involved in various biological processes. 1-(2-Pyridyl)-1H-tetrazole has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 1-(2-Pyridyl)-1H-tetrazole has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(2-Pyridyl)-1H-tetrazole has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. 1-(2-Pyridyl)-1H-tetrazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(2-Pyridyl)-1H-tetrazole has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the significant advantages of 1-(2-Pyridyl)-1H-tetrazole is its ability to coordinate with various metal ions, making it a versatile ligand for the formation of metal complexes. 1-(2-Pyridyl)-1H-tetrazole is also relatively easy to synthesize, and its yield can be improved by optimizing the reaction conditions. However, one of the limitations of 1-(2-Pyridyl)-1H-tetrazole is its stability, as it can decompose under certain conditions, such as high temperature and acidic conditions.
将来の方向性
There are several future directions for research on 1-(2-Pyridyl)-1H-tetrazole. One area of research is the development of 1-(2-Pyridyl)-1H-tetrazole-based metal complexes for various applications, such as catalysis and drug delivery. Another area of research is the investigation of the mechanism of action of 1-(2-Pyridyl)-1H-tetrazole, which could lead to the development of new drugs that target specific enzymes. Additionally, the exploration of the anti-inflammatory and anti-cancer properties of 1-(2-Pyridyl)-1H-tetrazole could lead to the development of new therapies for various diseases.
合成法
The synthesis of 1-(2-Pyridyl)-1H-tetrazole involves the reaction of 2-pyridinecarboxaldehyde with sodium azide in the presence of a catalyst such as copper(I) chloride. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which then undergoes cyclization to form the tetrazole ring. The yield of 1-(2-Pyridyl)-1H-tetrazole can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
1-(2-Pyridyl)-1H-tetrazole has been extensively studied for its potential applications in various fields of research. One of the most significant applications of 1-(2-Pyridyl)-1H-tetrazole is in the field of coordination chemistry, where it is used as a ligand to form metal complexes. 1-(2-Pyridyl)-1H-tetrazole can coordinate with various metal ions, such as copper, iron, and cobalt, to form stable complexes that exhibit unique properties.
特性
CAS番号 |
171018-19-2 |
|---|---|
製品名 |
1-(2-Pyridyl)-1H-tetrazole |
分子式 |
C6H5N5 |
分子量 |
147.14 g/mol |
IUPAC名 |
2-(tetrazol-1-yl)pyridine |
InChI |
InChI=1S/C6H5N5/c1-2-4-7-6(3-1)11-5-8-9-10-11/h1-5H |
InChIキー |
WVWDTPAJDFMZOB-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N2C=NN=N2 |
正規SMILES |
C1=CC=NC(=C1)N2C=NN=N2 |
同義語 |
Pyridine, 2-(1H-tetrazol-1-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(13E)-14-Amino-13-(phenylhydrazinylidene)-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B69872.png)

![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)


![(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B69879.png)



![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B69889.png)
![8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B69891.png)

![Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate](/img/structure/B69894.png)